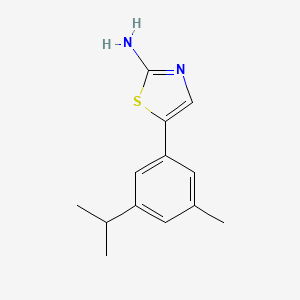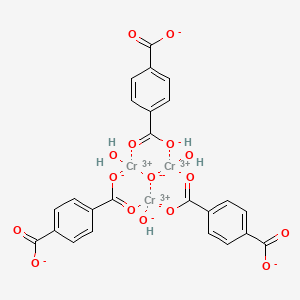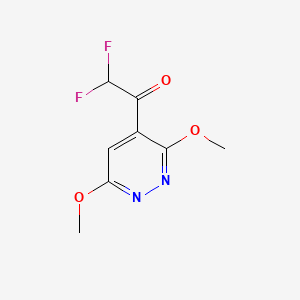
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a thiomorpholine ring and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of activating agents such as carbonyldiimidazole (CDI) or acyl chlorides . The reaction is usually carried out in aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and real-time monitoring can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different properties.
1,2,5-Oxadiazole: Known for its use in explosives and propellants.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid is unique due to its combination of the 1,2,4-oxadiazole ring with a thiomorpholine ring and a carboxylic acid group. This structure imparts specific chemical and biological properties that are not found in other oxadiazole isomers .
Propiedades
Fórmula molecular |
C8H11N3O3S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
4-(1,2,4-oxadiazol-5-ylmethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3S/c12-8(13)6-4-15-2-1-11(6)3-7-9-5-10-14-7/h5-6H,1-4H2,(H,12,13) |
Clave InChI |
SATICYHFXKZWQT-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC(N1CC2=NC=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)











